molecular formula C18H27NNaO17P B560688 4-Npmgap CAS No. 101455-35-0

4-Npmgap

Cat. No.: B560688
CAS No.: 101455-35-0
M. Wt: 583.368
InChI Key: DVYABRCYBMHRMN-WXEYOETGSA-N
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Description

4-Npmgap, also known as 4-(N,N-dimethylamino)-N-methylphthalimide, is a fluorescent organic compound. It is a derivative of 4-aminophthalimide, where all the amine hydrogens are substituted with methyl groups. This modification significantly affects its photophysical properties, making it a valuable compound in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N,N-dimethylamino)-N-methylphthalimide typically involves the methylation of 4-aminophthalimide. The process includes:

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-(N,N-dimethylamino)-N-methylphthalimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to 4-aminophthalimide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

Scientific Research Applications

4-(N,N-dimethylamino)-N-methylphthalimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylamino)-N-methylphthalimide involves its interaction with molecular targets through its fluorescent properties. The compound exhibits strong fluorescence due to its conjugated structure, which allows it to absorb and emit light efficiently. This property is exploited in various applications, such as bioimaging and photophysical studies. The molecular targets and pathways involved include interactions with cellular components and other molecules, leading to fluorescence emission that can be detected and analyzed .

Comparison with Similar Compounds

    4-aminophthalimide: The parent compound of 4-(N,N-dimethylamino)-N-methylphthalimide, which lacks the methyl groups on the amine.

    N-methylphthalimide: Another derivative with different substitution patterns.

Comparison:

Properties

IUPAC Name

sodium;(2R,3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-olate;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NO8.C6H13O9P.Na/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h1-4,8-12,14-16H,5H2;2-10H,1H2,(H2,11,12,13);/q-1;;+1/t8-,9-,10+,11+,12+;2-,3+,4+,5-,6-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYABRCYBMHRMN-WXEYOETGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)[O-].C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)[O-].C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NNaO17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101455-35-0
Record name 4-Nitrophenyl-alpha-mannopyranoside 6-(alpha-galactopyranosyl phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101455350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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